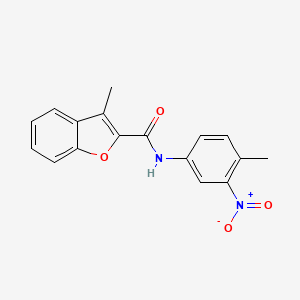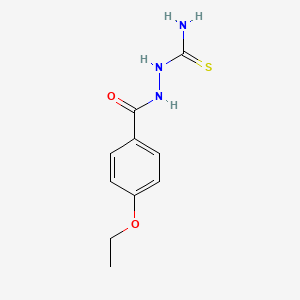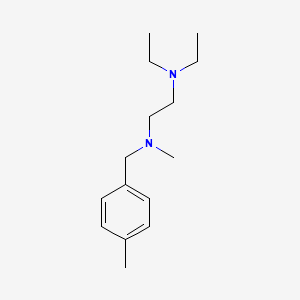
3-nitro-N-(2-phenoxyphenyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-nitro-N-(2-phenoxyphenyl)benzamide, commonly known as BAY 11-7082, is a synthetic compound that has gained significant attention in the scientific community due to its potential therapeutic applications. BAY 11-7082 is a potent inhibitor of the nuclear factor kappa B (NF-κB) pathway, which plays a crucial role in regulating inflammation, immune response, and cell survival.
Scientific Research Applications
BAY 11-7082 has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative disorders. The compound has been shown to inhibit the activity of NF-κB, which is a transcription factor that regulates the expression of genes involved in inflammation, immune response, and cell survival. Inhibition of NF-κB by BAY 11-7082 has been found to reduce the growth and proliferation of cancer cells, suppress inflammation, and promote neuronal survival in neurodegenerative diseases.
Mechanism of Action
BAY 11-7082 inhibits the activity of NF-κB by selectively targeting the phosphorylation of the inhibitor of kappa B (IκB) kinase complex. The IκB kinase complex is responsible for phosphorylating IκB, which leads to its degradation and subsequent activation of NF-κB. BAY 11-7082 prevents the phosphorylation of the IκB kinase complex, thereby inhibiting the activation of NF-κB and its downstream signaling pathways.
Biochemical and Physiological Effects:
BAY 11-7082 has been found to have various biochemical and physiological effects, including inhibition of cell proliferation, induction of apoptosis, suppression of inflammation, and promotion of neuronal survival. The compound has been shown to induce apoptosis in cancer cells by inhibiting the activity of NF-κB and its downstream anti-apoptotic genes. BAY 11-7082 has also been found to suppress inflammation by reducing the expression of pro-inflammatory cytokines and chemokines. In addition, the compound has been shown to promote neuronal survival in neurodegenerative diseases by inhibiting the activation of NF-κB and its downstream pro-inflammatory and pro-apoptotic genes.
Advantages and Limitations for Lab Experiments
BAY 11-7082 has several advantages and limitations for lab experiments. The compound is highly potent and selective for inhibiting NF-κB, making it a valuable tool for studying the role of NF-κB in various diseases. BAY 11-7082 is also stable and easy to handle, making it suitable for use in various assays and experiments. However, the compound has limited solubility in aqueous solutions, which can make it challenging to use in certain experiments. In addition, BAY 11-7082 has been found to have off-target effects on other signaling pathways, which can complicate the interpretation of experimental results.
Future Directions
Several future directions for the research and development of BAY 11-7082 have been proposed. One area of interest is the identification of novel derivatives of BAY 11-7082 that have improved solubility and selectivity for inhibiting NF-κB. Another area of interest is the investigation of the therapeutic potential of BAY 11-7082 in combination with other drugs or therapies for various diseases. Furthermore, the role of NF-κB in various physiological processes and diseases is still not fully understood, and further research is needed to elucidate the mechanisms underlying the effects of BAY 11-7082 on NF-κB signaling.
Synthesis Methods
BAY 11-7082 is synthesized by the reaction of 3-nitrobenzoic acid with 2-phenoxyaniline in the presence of phosphorus oxychloride. The resulting compound is then reacted with benzoyl chloride to obtain the final product. The synthesis method of BAY 11-7082 has been optimized to yield high purity and potency of the compound, making it suitable for various research applications.
properties
IUPAC Name |
3-nitro-N-(2-phenoxyphenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14N2O4/c22-19(14-7-6-8-15(13-14)21(23)24)20-17-11-4-5-12-18(17)25-16-9-2-1-3-10-16/h1-13H,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPEFRVLFTSYXQL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=CC=C2NC(=O)C3=CC(=CC=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[4-(hexyloxy)phenyl]-2,5-dioxo-3-pyrrolidinyl 2-[1-(4-fluorophenyl)ethylidene]hydrazinecarbimidothioate](/img/structure/B5752734.png)
![4-(4-methyl-1-piperazinyl)-5-phenylthieno[2,3-d]pyrimidine](/img/structure/B5752736.png)


![ethyl 4-{[(2-pyrazinylamino)carbonothioyl]amino}benzoate](/img/structure/B5752747.png)
![2-{[(4-bromo-2-tert-butylphenoxy)acetyl]amino}benzamide](/img/structure/B5752765.png)
![4-(allyloxy)-N-methyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide](/img/structure/B5752779.png)



![2-[(4-fluorophenyl)thio]-N-2-naphthylacetamide](/img/structure/B5752829.png)

